

# Comprehensive Spectroscopic Characterization: 4-[(4-Cyanophenoxy)methyl]benzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 4-[(4-cyanophenoxy)methyl]benzoic acid

**Cat. No.:** B5133996

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## Executive Summary

Compound Identity: **4-[(4-Cyanophenoxy)methyl]benzoic acid** CAS Registry Number: 833439-21-7 Molecular Formula:  $C_{15}H_{11}NO_3$  Molecular Weight: 253.25 g/mol Structural Class: Benzyl ether derivative / Benzoic acid intermediate

This guide serves as a standardization protocol for the structural validation of **4-[(4-cyanophenoxy)methyl]benzoic acid**. This molecule functions as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those requiring a stable ether linkage between aromatic systems. Its characterization relies on the distinct spectroscopic signatures of the nitrile (CN), carboxylic acid (COOH), and the central methyleneoxy (-CH<sub>2</sub>-O-) bridge.

## Synthesis Context & Impurity Profile

Understanding the synthetic origin is crucial for interpreting spectral impurities. This compound is typically synthesized via a Williamson ether synthesis followed by hydrolysis.

- Precursors: Methyl 4-(bromomethyl)benzoate + 4-Cyanophenol.

- Key Impurities:
  - 4-Cyanophenol: Detectable by phenolic OH stretch ( $3200\text{-}3500\text{ cm}^{-1}$ ) and upfield aromatic protons.
  - 4-(Hydroxymethyl)benzoic acid: Result of hydrolysis without coupling.
  - Residual Solvents: DMF or DMSO (common reaction solvents).

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.

### Ionization Mode: Electrospray Ionization (ESI)

- Negative Mode (ESI<sup>-</sup>): Preferred for carboxylic acids.
  - $[\text{M-H}]^-$ :  $m/z$  252.1 (Base Peak). Deprotonation of the carboxylic acid.
- Positive Mode (ESI<sup>+</sup>):
  - $[\text{M+H}]^+$ :  $m/z$  254.3 (Weak).
  - $[\text{M+Na}]^+$ :  $m/z$  276.2 (Strong adduct formation).

### Fragmentation Pattern (MS/MS)

The fragmentation logic follows the stability of the benzylic and phenoxy cations.

- Decarboxylation: Loss of  $\text{CO}_2$  ( $[\text{M-H-44}]^-$ ) →  $m/z$  ~208.
- Ether Cleavage: The benzylic C-O bond is the weakest point.
  - Cleavage yields the 4-carboxybenzyl carbocation ( $m/z$  135) and the 4-cyanophenoxy radical/anion.
  - Further fragmentation of the benzyl cation often loses OH to form a tropylium-like ion.

## Visualization: MS Fragmentation Pathway

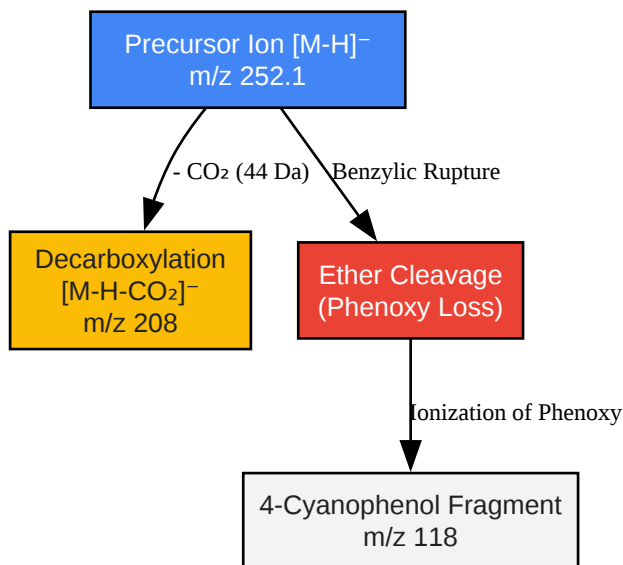


Figure 1: Proposed Fragmentation Pathway for ESI-MS Analysis

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## Infrared Spectroscopy (IR)

IR spectroscopy is the rapid-screen tool for functional group verification. The spectrum is dominated by the interplay between the electron-withdrawing nitrile and the carboxylic acid.

Functional Group	Frequency (cm <sup>-1</sup> )	Intensity	Assignment
O-H Stretch	2500–3300	Broad, Medium	Carboxylic acid O-H (H-bonded dimer).
C≡N Stretch	2225–2235	Sharp, Medium	Nitrile group on the phenoxy ring.
C=O Stretch	1680–1700	Strong	Carboxylic acid carbonyl (conjugated).
C=C Aromatic	1605, 1510	Medium	Aromatic ring skeletal vibrations.
C-O-C Stretch	1240–1250	Strong	Aryl-alkyl ether (asymmetric stretch).
C-O Stretch	1020–1040	Medium	Alkyl ether (symmetric stretch).

Diagnostic Note: The presence of a sharp peak at ~2230 cm<sup>-1</sup> combined with the broad acid OH band confirms the successful coupling of the cyano-moiety to the benzoic acid scaffold.

## Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.<sup>[1][2]</sup> The molecule has a plane of symmetry in each aromatic ring, simplifying the spectrum to two AA'BB' systems and a unique methylene singlet.

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

- Solvent: DMSO-d<sub>6</sub> is required to observe the acidic proton and prevent aggregation.
- Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Coupling (J)
12.90	Broad Singlet	1H	COOH	-
7.95	Doublet	2H	H-2, H-6 (Benzoic)	J $\approx$ 8.2 Hz
7.78	Doublet	2H	H-3', H-5' (Cyano)	J $\approx$ 8.8 Hz
7.55	Doublet	2H	H-3, H-5 (Benzoic)	J $\approx$ 8.2 Hz
7.18	Doublet	2H	H-2', H-6' (Cyano)	J $\approx$ 8.8 Hz
5.25	Singlet	2H	-CH <sub>2</sub> -O-	-

#### Interpretation Logic:

- The Acid Proton (12.90 ppm): Confirms the free acid (vs. ester precursor).
- The Methylene Bridge (5.25 ppm): This singlet is deshielded by both the aromatic ring and the oxygen. A shift of  $\sim$ 5.2 ppm is characteristic of benzylic ethers.
- Aromatic Region: Two distinct AA'BB' patterns.
  - Benzoic Ring:[3][4] Protons ortho to COOH are most deshielded (7.95 ppm).
  - Cyano Ring: Protons ortho to CN are deshielded (7.78 ppm), but protons ortho to the ether oxygen are shielded (7.18 ppm) due to the mesomeric effect of oxygen.

### <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

The <sup>13</sup>C spectrum should show 13 unique signals (due to symmetry).

Shift ( $\delta$ ppm)	Carbon Type	Assignment
167.2	Quaternary (C=O)	COOH Carbonyl
161.5	Quaternary (C-O)	C-1' (Cyano ring, ipso to Oxygen)
142.0	Quaternary	C-4 (Benzoic ring, ipso to CH <sub>2</sub> )
134.0	Methine (CH)	C-3', C-5' (Cyano ring)
130.5	Quaternary	C-1 (Benzoic ring, ipso to COOH)
129.8	Methine (CH)	C-2, C-6 (Benzoic ring)
127.5	Methine (CH)	C-3, C-5 (Benzoic ring)
119.2	Quaternary (CN)	Nitrile Carbon
116.0	Methine (CH)	C-2', C-6' (Cyano ring)
103.5	Quaternary	C-4' (Cyano ring, ipso to CN)
69.5	Methylene (CH <sub>2</sub> )	-CH <sub>2</sub> -O- Bridge

## Visualization: NMR Connectivity Logic

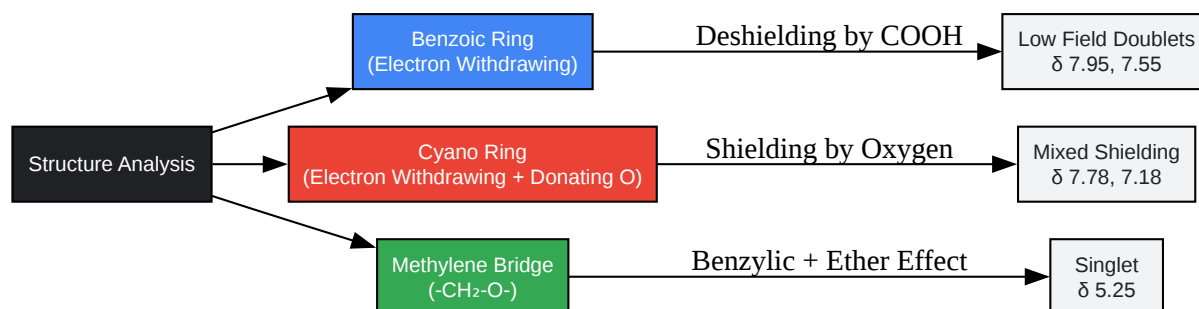


Figure 2: NMR Chemical Shift Logic Flow

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# Experimental Protocol: Standard Characterization Workflow

To ensure reproducibility and high-quality spectral data, follow this validated workflow.

## A. Sample Preparation for NMR

- **Drying:** Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove residual solvents (water/methanol) that can obscure the -CH<sub>2</sub>- region.
- **Solvent Selection:** Use DMSO-d<sub>6</sub> (99.9% D). CDCl<sub>3</sub> is not recommended due to the poor solubility of the carboxylic acid moiety.
- **Concentration:** Dissolve ~10 mg of sample in 0.6 mL of solvent. Sonicate if necessary to ensure complete homogeneity.
- **Acquisition:**
  - <sup>1</sup>H: 16 scans, 1 second relaxation delay.
  - <sup>13</sup>C: 1024 scans minimum to resolve the quaternary nitrile carbon.

## B. Sample Preparation for IR (ATR Method)

- **Cleaning:** Clean the diamond crystal with isopropanol.
- **Deposition:** Place ~2 mg of solid directly on the crystal.
- **Compression:** Apply high pressure to ensure good contact (critical for the sharp CN peak).
- **Scan:** Collect 32 scans at 4 cm<sup>-1</sup> resolution.

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